3-hydroxypent-4-enenitrile

Description

Contextualization within Organic Chemistry Research

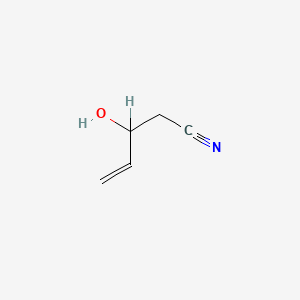

3-Hydroxypent-4-enenitrile (B31337), a bifunctional molecule, holds a significant position in the field of organic chemistry. Its structure, which incorporates both a hydroxyl group and a nitrile functionality, as well as a terminal alkene, makes it a versatile platform for a variety of chemical transformations. This unique combination of reactive sites allows it to participate in a wide array of reactions, making it a subject of interest for researchers exploring novel synthetic methodologies. The compound is also known by several synonyms, including 1-cyano-2-hydroxy-3-butene and 3-hydroxy-4-pentenenitrile. researchgate.netnih.gov

Significance as a Synthetic Intermediate and Research Probe

The primary significance of this compound in academic research lies in its role as a valuable synthetic intermediate. The presence of multiple functional groups allows for the selective construction of more complex molecular architectures. For instance, the hydroxyl group can be a directing group in certain reactions or can be further functionalized, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The vinyl group, in turn, is amenable to a host of addition and cross-coupling reactions. This multifunctionality makes this compound a key building block in the synthesis of a diverse range of organic compounds, including those with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol nih.gov |

| CAS Number | 27451-36-1 nih.gov |

| Appearance | Colorless to pale yellow liquid researchgate.net |

| IUPAC Name | This compound nih.gov |

Spectroscopic Data of this compound

| Spectrum Type | Data |

| ¹H NMR | Predicted spectra are available in online databases. acs.org |

| ¹³C NMR | Predicted spectra are available in online databases. acs.org |

| Infrared (IR) | Characteristic peaks for O-H, C≡N, and C=C stretching are expected. |

Synthesis of this compound and its Derivatives

A notable and scalable synthesis of a derivative, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile, has been reported in the literature, showcasing a practical approach to this class of compounds. This multi-step, one-pot procedure begins with the reaction of ethyl vinyl ether and 2,2-difluoroacetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) at low temperatures (-70°C). This conjugate addition yields the intermediate (E)-4-ethoxy-1,1-difluorobut-3-en-2-one.

Subsequently, a lithium enolate, generated from acetonitrile (B52724) and n-butyllithium in THF, is added to the intermediate. This nucleophilic addition to the carbonyl group results in the formation of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile. acs.org This method is reported to be scalable, with isolated yields of around 77% on a multi-kilogram scale. The work-up involves extraction with ethyl acetate (B1210297) and washing with aqueous sodium bicarbonate and brine.

Chemical Reactivity of this compound

The reactivity of this compound is dictated by its three primary functional groups: the hydroxyl, the nitrile, and the terminal alkene. This allows for a diverse range of chemical transformations.

Reactions at the Hydroxyl and Nitrile Groups

The hydroxyl group can undergo typical alcohol reactions, such as oxidation to a ketone or etherification. The nitrile group can participate in nucleophilic addition reactions. For instance, Grignard reagents can add to the nitrile to form, after hydrolysis, ketones. masterorganicchemistry.comyoutube.com The nitrile can also be hydrolyzed to a carboxylic acid or reduced to a primary amine using reducing agents like lithium aluminum hydride.

Reactions Involving the Alkene Moiety

The vinyl group is a site for various addition reactions. For example, it can undergo hydrogenation to yield the saturated analog, 3-hydroxypentanenitrile. It can also participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.net

Applications in Organic Synthesis

The utility of this compound as a synthetic intermediate is demonstrated in the construction of more complex molecules. For example, the derivative (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile serves as a key precursor in the synthesis of 4-(difluoromethyl)pyridin-2-amine, an important intermediate for lipid kinase inhibitors. acs.orgnih.gov In this synthesis, the hydroxypentenitrile derivative is treated with O-methoxylamine hydrochloride, followed by acid-mediated cyclization and subsequent reduction to afford the target pyridine (B92270) derivative. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypent-4-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCLOVRWBLGJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950134 | |

| Record name | 3-Hydroxypent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27451-36-1, 6071-81-4, 7451-85-6 | |

| Record name | 3-Hydroxy-4-pentenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27451-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyano-2-hydroxy-3-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027451361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, (S)-1-cyano-2-hydroxy-3- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxypent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypent-4-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Cyano-2-hydroxy-3-butene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 3 Hydroxypent 4 Enenitrile and Its Analogues

Established Synthetic Pathways

The construction of the 3-hydroxypent-4-enenitrile (B31337) framework can be achieved through several synthetic strategies, ranging from multi-step sequences to more convergent one-pot procedures. The choice of method often depends on the desired scale, purity, and stereochemical outcome.

Multi-Step Approaches from Readily Available Precursors

A plausible multi-step synthesis of this compound can be envisioned starting from readily available precursors. One such conceptual pathway involves the allylic oxidation of a suitable pentenenitrile precursor. This strategy allows for the introduction of the hydroxyl group at the C-3 position in a controlled manner. While a direct multi-step synthesis for this specific molecule is not extensively documented, analogous transformations are well-established in organic synthesis.

A hypothetical multi-step approach could commence with a readily available starting material like 4-pentenenitrile. This would be followed by an allylic oxidation to introduce the hydroxyl group, and subsequent functional group manipulations if necessary.

Another potential precursor is acrolein, an α,β-unsaturated aldehyde. The synthesis of a related compound, tert-butyl 3-hydroxypent-4-enoate, has been reported starting from acrolein. This suggests a viable route where acrolein undergoes a nucleophilic addition of a cyanide source to form this compound.

One-Pot Synthetic Procedures for Analogues

While a specific one-pot synthesis of this compound is not explicitly detailed in the literature, the general applicability of these methods to various aldehydes suggests their potential for the synthesis of this and related unsaturated hydroxynitriles.

Table 1: Examples of One-Pot Nitrile Synthesis from Aldehydes

| Aldehyde | Reagents and Conditions | Product | Yield (%) |

| Benzaldehyde | NH₂OH·HCl, FeSO₄, DMF, reflux | Benzonitrile | 90 |

| 4-Methylbenzaldehyde | NH₂OH·HCl, FeSO₄, DMF, reflux | 4-Methylbenzonitrile | 95 |

| 4-Methoxybenzaldehyde | NH₂OH·HCl, FeSO₄, DMF, reflux | 4-Methoxybenzonitrile | 88 |

This table presents data for analogous one-pot nitrile syntheses and is for illustrative purposes.

Specific Reaction Conditions for Compound Formation

The direct formation of this compound can be achieved through the hydrocyanation of acrolein. This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of the α,β-unsaturated aldehyde. A significant challenge in the hydrocyanation of conjugated carbonyl compounds is controlling the regioselectivity between 1,2-addition (to the carbonyl group) and 1,4-addition (conjugate addition).

To favor the formation of the desired 1,2-adduct, this compound, specific reaction conditions are crucial. Generally, the use of kinetic control at lower temperatures and Lewis acid catalysis can promote the 1,2-addition pathway. Common cyanide sources for this transformation include hydrogen cyanide (HCN), trimethylsilyl (B98337) cyanide (TMSCN), and alkali metal cyanides like potassium cyanide (KCN). When using alkali metal cyanides, the reaction is typically performed in the presence of an acid to generate HCN in situ. The pH of the reaction medium is a critical parameter to control, as basic conditions tend to favor the thermodynamically more stable 1,4-adduct.

Stereoselective Synthesis and Chiral Induction

The C-3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods to access enantiomerically enriched or pure forms of this and related chiral cyanohydrins is of significant interest for applications in the synthesis of complex molecules.

Enantioselective Approaches in Analogous Systems

Enantioselective synthesis of chiral cyanohydrins from aldehydes has been extensively studied, and several effective methods have been developed for analogous systems. These approaches can be broadly categorized into biocatalytic and chemocatalytic methods.

Biocatalytic Approaches: Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones. Both (R)-selective and (S)-selective HNLs are known, allowing for the synthesis of either enantiomer of a target cyanohydrin with high enantiomeric excess (ee). The use of immobilized enzymes can facilitate catalyst recycling and application in continuous flow systems.

Chemocatalytic Approaches: A variety of chiral metal complexes and organocatalysts have been developed for the enantioselective cyanation of aldehydes. Chiral Lewis acid catalysts, often derived from metals like titanium, aluminum, or gadolinium, in combination with a chiral ligand, can activate the aldehyde towards nucleophilic attack by a cyanide source, such as TMSCN, leading to the formation of one enantiomer in excess.

Table 2: Enantioselective Cyanation of Aldehydes in Analogous Systems

| Aldehyde | Catalyst/Enzyme | Cyanide Source | Product Enantiomeric Excess (ee %) |

| Benzaldehyde | (R)-Oxynitrilase | HCN | >99 (R) |

| 4-Methoxybenzaldehyde | Immobilized Prunus dulcis HNL | HCN | 95 (R) |

| Various Aromatic Aldehydes | Chiral Titanium-salen complex | TMSCN | 85-98 |

This table presents data for enantioselective cyanations of analogous aldehydes and is for illustrative purposes.

Diastereoselective Control in Related Transformations

Diastereoselective synthesis aims to control the formation of one diastereomer over others when a molecule has multiple stereocenters. In the context of this compound analogues, diastereoselectivity can be achieved by reacting a chiral aldehyde with a cyanide source or by using a chiral cyanide source with an achiral aldehyde.

For example, the conjugate addition of nucleophiles to chiral α,β-unsaturated amides derived from chiral amines has been shown to proceed with high diastereoselectivity. While this is a 1,4-addition, the principles of substrate control, where a pre-existing stereocenter directs the approach of the incoming nucleophile, are relevant. In a similar vein, the reaction of a chiral α,β-unsaturated aldehyde with a cyanide source could potentially lead to the diastereoselective formation of one of the two possible diastereomeric cyanohydrins. The stereochemical outcome would be dictated by the preferred trajectory of the cyanide nucleophile, which is influenced by the steric and electronic properties of the chiral substrate.

Biotransformational Synthesis Routes

The enzymatic hydrolysis of nitriles can be achieved through two main classes of enzymes: nitrilases and nitrile hydratases. nih.gov Nitrilases directly convert nitriles into the corresponding carboxylic acids and ammonia. nih.gov In contrast, nitrile hydratases catalyze the hydration of nitriles to form amides, which can then be further hydrolyzed to carboxylic acids by amidases. mdpi.com The choice of enzyme depends on the desired product, with nitrile hydratases being key for the synthesis of amide intermediates.

The enzymatic approach offers high chemo-, regio-, and enantioselectivity, which is particularly advantageous for the synthesis of chiral molecules. chimia.ch For analogous compounds, such as chiral β-hydroxy nitriles, biocatalytic enantioselective cyanation of epoxides using halohydrin dehalogenases has been demonstrated, yielding products with excellent optical purities. acs.org Although this method does not involve nitrile hydrolysis, it highlights the potential of enzymatic systems in producing chiral hydroxynitriles.

The table below summarizes the types of nitrile hydrolyzing enzymes and their general applications, which could be extrapolated for the synthesis of analogues of this compound.

| Enzyme Type | Substrate Class | Product | Key Features | Potential Application for Analogues |

| Nitrilase | Aliphatic & Aromatic Nitriles | Carboxylic Acids | Direct conversion, often stereoselective. | Synthesis of (S)- or (R)-3-hydroxypent-4-enoic acid. |

| Nitrile Hydratase | Aliphatic & Aromatic Nitriles | Amides | High yields, used in large-scale processes. | Synthesis of 3-hydroxypent-4-enamide. |

| Oxynitrilase | Aldehydes + HCN | Cyanohydrins | High enantioselectivity for chiral centers. | Enantioselective synthesis of chiral cyanohydrins. nih.gov |

Industrial-Scale Synthesis and Process Optimization

The transition from laboratory-scale enzymatic synthesis to industrial production presents a unique set of challenges and requires significant process optimization to ensure efficiency, scalability, and economic viability.

Specific pilot plant data for the production of this compound is not publicly available. However, general principles of scaling up biocatalytic processes for fine chemical synthesis can be applied. Pilot plant trials are crucial for identifying and addressing potential scale-up issues before committing to full-scale production. Key parameters that are evaluated and optimized during this phase include reactor design, agitation and aeration rates, temperature and pH control, and downstream processing.

Strategies for yield enhancement in enzymatic nitrile hydrolysis often focus on overcoming substrate and product inhibition. High concentrations of certain nitriles can be toxic to microbial cells or inhibitory to the enzyme. nih.gov Fed-batch strategies, where the substrate is added incrementally, can help to maintain a low, non-inhibitory substrate concentration. The use of two-phase solvent systems can also be employed to sequester the product and prevent feedback inhibition.

The following table illustrates general parameters and outcomes from pilot-scale trials of analogous enzymatic processes for fine chemical synthesis.

| Parameter | Laboratory Scale | Pilot Plant Scale | Challenges Encountered | Optimization Strategy |

| Reaction Volume | 1 L | 100 - 1000 L | Maintaining homogeneity, heat transfer. | Optimized impeller design and cooling systems. |

| Enzyme Loading | High (relative) | Optimized for cost-effectiveness | Catalyst deactivation, mass transfer limitations. | Immobilization, use of whole-cell catalysts. |

| Substrate Conc. | 10-50 mM | Up to 200 mM (with fed-batch) | Substrate/product inhibition. | Fed-batch feeding, in-situ product removal. |

| Product Yield | >95% | 85-95% | By-product formation, downstream losses. | Process parameter optimization, improved purification. |

| Enantiomeric Excess | >99% | >98% | Potential for racemization under process stress. | Control of pH and temperature, reduced residence time. |

The large-scale production of fine chemicals using biocatalysis faces several inherent challenges that must be addressed to ensure a robust and economical process.

Key Challenges:

Downstream Processing: The recovery and purification of the final product from a complex aqueous reaction mixture can be energy-intensive and costly. The presence of biomass, unreacted substrates, and by-products necessitates efficient separation techniques.

Substrate and Product Inhibition: As mentioned previously, high concentrations of substrates or products can inhibit enzyme activity, reducing productivity.

Aseptic Operation: For processes using whole microbial cells, maintaining aseptic conditions to prevent contamination is critical for consistent product quality and yield.

Mitigation Strategies:

Enzyme Immobilization: Immobilizing enzymes on solid supports can enhance their stability, allow for easier separation and reuse, and enable the use of continuous reactor configurations.

Whole-Cell Biocatalysis: Using whole microbial cells can eliminate the need for costly enzyme purification and provide a more stable environment for the enzyme.

Process Engineering: Optimizing reactor design, agitation, and aeration can improve mass transfer. Continuous processing can also offer advantages in terms of productivity and process control.

Integrated Downstream Processing: Developing integrated downstream processing steps, such as membrane filtration or extraction, can improve product recovery and reduce costs.

Protein Engineering: Modifying the enzyme's structure through protein engineering can improve its stability, activity, and resistance to inhibition.

The successful industrial-scale synthesis of this compound and its analogues via biotransformation will depend on a multidisciplinary approach that combines enzyme discovery and engineering with robust process development and optimization.

Reactivity and Chemical Transformations

Fundamental Reaction Pathways

The reactivity of 3-hydroxypent-4-enenitrile (B31337) can be categorized into several fundamental pathways, including nucleophilic additions, oxidations, reductions, and substitutions. The presence of both nucleophilic (hydroxyl group) and electrophilic (nitrile carbon) centers, along with the reactive π-system of the alkene, underpins its chemical versatility.

Nucleophilic Addition Reactions

The nitrile and alkene groups of this compound are susceptible to nucleophilic attack. The compound itself can also act as a nucleophile via its hydroxyl group.

Addition to the Nitrile Group: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A common example is hydrolysis, where water acts as the nucleophile, typically under acidic or basic conditions, to convert the nitrile first to an amide and subsequently to a carboxylic acid, 3-hydroxypent-4-enoic acid.

Addition to the Alkene: While the isolated double bond is not highly activated towards nucleophilic attack, under specific catalytic conditions, such as hydrometallation, nucleophiles can be added across the double bond. smolecule.com

As a Nucleophile: The hydroxyl group allows this compound to act as a nucleophile. For instance, it can react with electrophiles like acyl chlorides or anhydrides to form esters. A key synthetic application involves the nucleophilic addition of a related cyanohydrin to an electrophilic intermediate. acs.org In one documented large-scale synthesis, a lithium enolate of acetonitrile (B52724) adds to an α,β-unsaturated ketone to produce (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile, a structurally analogous compound. acs.org

Table 1: Examples of Nucleophilic Addition Pathways

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (3-hydroxypent-4-enoic acid) |

Oxidation Reactions

The secondary alcohol and the alkene are both oxidizable functional groups. The specific outcome of an oxidation reaction depends heavily on the reagents and conditions employed. smolecule.com

Oxidation of the Secondary Alcohol: Treatment with mild oxidizing agents, such as those based on chromium (e.g., PCC) or DMSO (e.g., Swern oxidation), would selectively oxidize the secondary alcohol to the corresponding ketone, yielding 4-oxopent-2-enenitrile.

Oxidation of the Alkene: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone can cleave the double bond. Depending on the workup conditions, ozonolysis could yield 3-hydroxy-4-oxobutanal and formaldehyde. Alternatively, dihydroxylation of the alkene using osmium tetroxide or cold, dilute KMnO₄ would produce pentane-1,2,4-triol-1-nitrile.

Table 2: Potential Oxidation Products of this compound

| Reagent | Functional Group Targeted | Major Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Secondary Alcohol | 4-Oxopent-2-enenitrile |

| Osmium Tetroxide (OsO₄), then NaHSO₃ | Alkene | Pentane-1,2,4-triol-1-nitrile |

Reduction Reactions

Both the nitrile and the alkene functionalities can be reduced. The choice of reducing agent determines which group is reduced.

Reduction of the Nitrile Group: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, affording 5-aminopent-4-en-2-ol.

Reduction of the Alkene: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) can reduce the carbon-carbon double bond to yield 3-hydroxypentanenitrile.

Complete Reduction: Employing a combination of strong conditions, such as high-pressure catalytic hydrogenation or using LiAlH₄ in excess, can lead to the reduction of both functional groups, resulting in 5-aminopentan-2-ol.

Table 3: Reduction Pathways for this compound

| Reagent | Functional Group(s) Targeted | Major Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Nitrile | 5-Aminopent-4-en-2-ol |

| H₂ / Pd/C | Alkene | 3-Hydroxypentanenitrile |

Substitution Reactions

The hydroxyl group can be converted into a good leaving group, enabling substitution reactions. Direct substitution of the nitrile group is less common but possible under specific conditions.

Substitution of the Hydroxyl Group: The hydroxyl group is a poor leaving group but can be activated by conversion to a tosylate, mesylate, or halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form a tosylate. This intermediate is then susceptible to displacement by a wide range of nucleophiles (e.g., halides, azide, cyanide), yielding various substituted pent-4-enenitriles.

Allylic Substitution: Under palladium catalysis, the allylic alcohol can undergo substitution reactions. molaid.com

Catalytic Transformations and Methodological Developments

Modern synthetic chemistry has developed powerful catalytic methods to functionalize molecules like this compound in highly specific ways. Palladium catalysis, in particular, has been instrumental in developing new transformations for hydroxylated alkenes. nih.govrsc.org

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions of Hydroxylated Alkenes

This compound is an ideal substrate for palladium(II)-catalyzed domino reactions that involve intramolecular cyclization and intermolecular cross-coupling. researchgate.net This type of transformation, often referred to as an oxidative Heck reaction or Wacker-type cyclization, is a powerful method for constructing heterocyclic rings like tetrahydrofurans. nih.govacs.org

The general mechanism involves the intramolecular nucleophilic attack of the hydroxyl group onto the alkene, which is coordinated to a Pd(II) center (an oxypalladation step). nih.govacs.org This forms an alkyl-palladium intermediate. This intermediate can then undergo various subsequent reactions. In the context of cross-coupling, the reaction is typically initiated by the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst. acs.org The resulting Pd(II) species coordinates the hydroxyalkene, and after deprotonation of the alcohol, an intramolecular syn-oxypalladation occurs. acs.org The resulting five-membered ring intermediate undergoes C-C bond-forming reductive elimination to provide the final substituted tetrahydrofuran (B95107) product and regenerate the Pd(0) catalyst. acs.org

Studies on similar γ-hydroxyalkenes show that these reactions can produce substituted tetrahydrofurans with good yield and high diastereoselectivity. researchgate.netacs.org The stereochemistry of the product is often influenced by the substituents on the alkene chain, with the allylic hydroxyl group in substrates like this compound favoring a cis-2,3 stereoselectivity in the resulting tetrahydrofuran ring. researchgate.net A variety of functional groups, including nitriles, are well tolerated in these transformations. acs.org

Table 4: Generalized Palladium-Catalyzed Cyclization/Cross-Coupling

| Substrates | Catalyst System | Base | Product Type | Stereoselectivity |

|---|

Copper-Catalyzed Selective 1,2-Addition Reactions

Copper catalysts are effective in promoting selective additions across the functional groups of unsaturated cyanohydrins. A notable transformation is the copper-catalyzed aminocyanation of alkenes, which can proceed through a distal cyano migration mechanism. acs.org This type of reaction allows for the formation of diverse β-amino and β-sulfonimido nitriles under mild conditions with excellent regioselectivity. acs.org The mechanism often involves an initial copper-catalyzed amination step, which is then followed by the migration of the cyano group. acs.org

While direct 1,2-addition to the carbonyl group is common for α,β-unsaturated aldehydes, the presence of the nitrile and vinyl groups in this compound opens up alternative reaction pathways. researchgate.net Copper-catalyzed hydrocyanation, often using a source like acetone (B3395972) cyanohydrin, is a powerful method for creating functionalized nitriles. mdpi.comacs.org Copper(I) catalysts, in particular, have been used for the hydrocyanation of various unsaturated compounds. mdpi.comacs.org

Table 1: Overview of Copper-Catalyzed 1,2-Addition Reactions

| Reaction Type | Catalyst System (Example) | Product Type | Key Features |

|---|---|---|---|

| Aminocyanation | Copper Catalyst / O-Benzoylhydroxylamines | β-Amino Nitriles | Mild conditions, high regioselectivity, involves cyano migration. acs.org |

| Hydrocyanation | Cu(I) / Acetone Cyanohydrin | Cyanoacetates | Uses a safe HCN source, proceeds under mild conditions. acs.org |

Continuous Flow Carbonylation Methodologies

Continuous flow chemistry offers significant advantages for carbonylation reactions, including enhanced safety, scalability, and improved mass transfer of gaseous reagents like carbon monoxide (CO). cam.ac.ukacs.org This methodology has been successfully applied to the carbonylation of various substrates, including those structurally related to this compound. cam.ac.ukresearchgate.netbeilstein-journals.org

A specific application involves using iron pentacarbonyl as a source of CO in a continuous flow setup for carbonylative cyclization. cam.ac.uk Flow processes enable the use of CO and O₂ under elevated pressures and temperatures in a controlled and safe manner, which is often challenging in traditional batch reactors. researchgate.net This approach has been used to synthesize a variety of carbonylated heterocycles. researchgate.net The development of efficient continuous flow conditions is crucial for the scalable preparation of ketones from nitriles via nucleophilic addition and subsequent hydrolysis. researchgate.net

Table 2: Continuous Flow Carbonylation Parameters

| Parameter | Typical Conditions | Rationale | Source |

|---|---|---|---|

| Temperature | 110-120 °C | Promotes reaction rate | researchgate.netbeilstein-journals.org |

| Pressure | 15-20 bar | Increases CO concentration in liquid phase | researchgate.netbeilstein-journals.org |

| Residence Time | 5-24 minutes | Optimized for high conversion and throughput | acs.orgresearchgate.net |

Diastereoselective Ene Reactions

The ene reaction is a powerful C-C bond-forming reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org Intramolecular ene reactions are particularly useful for constructing complex ring systems with high regio- and stereoselectivity. wikipedia.orgorganic-chemistry.org The vinyl group in this compound makes it a suitable "ene" component for such transformations.

Lewis acids like tin(IV) chloride (SnCl₄) and zinc bromide (ZnBr₂) are known to promote and catalyze ene reactions, often at milder conditions than thermally induced reactions. wikipedia.orglookchem.com The reaction of olefins with glyoxylates, for instance, is an efficient method for creating α-hydroxy acids with a structure related to that which would be formed from this compound. lookchem.com The use of chiral auxiliaries or chiral Lewis acid catalysts can induce high diastereoselectivity in these reactions. lookchem.comacs.org

Derivatization Strategies for Advanced Synthesis

The functional groups of this compound serve as handles for its conversion into a variety of valuable synthetic intermediates.

Formation of Complex Organic Molecules as Building Blocks

This compound is recognized as a versatile building block for synthesizing more complex organic molecules. researchgate.net Its structure is a key feature in synthetic analogues of biologically active compounds. researchgate.net

A significant example is its use in the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for potent and selective lipid kinase inhibitors. acs.org In this multi-step synthesis, a derivative, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile, is formed and then cyclized to create the target pyridine ring system. acs.org This demonstrates the utility of the cyanohydrin backbone in constructing highly functionalized heterocyclic compounds. acs.org The ability to participate in multicomponent reactions further expands its utility as a foundational block in synthetic chemistry.

Functional Group Interconversions for Target Molecule Synthesis

The hydroxyl and nitrile groups of this compound are readily converted into other functionalities, a key strategy in target-oriented synthesis. e-bookshelf.de The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. acs.org This conversion is a fundamental step in methodologies like the Strecker synthesis, which is used to produce α-amino and α-hydroxy acids. acs.org

Furthermore, the hydroxyl group can undergo oxidation or be used as a directing group in stereoselective reactions. The nitrile itself can be a precursor to amines via reduction or can participate in additions with organometallic reagents to form ketones. researchgate.net An example of strategic interconversion is the transformation of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile, which undergoes a one-pot reaction involving the formation of a methoxyimine (B1194432) followed by cyclization to yield a pyridine derivative. acs.org This sequence highlights how the inherent reactivity of the cyanohydrin and vinyl groups can be harnessed to achieve complex molecular architectures. acs.org

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

The ¹H NMR spectrum of 3-hydroxypent-4-enenitrile (B31337) is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the carbon skeleton.

The vinyl group at one end of the molecule would present a complex splitting pattern. The geminal protons on C5 would likely appear as distinct signals, each coupled to the proton on C4. The proton on C4, in turn, would be coupled to the vinyl protons and the proton on C3, resulting in a complex multiplet. The methylene protons at C2 would exhibit a signal split by the adjacent methine proton at C3. The hydroxyl proton's chemical shift can be variable and may appear as a broad singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary in an experimental setting.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H on C2 (CH₂) | 2.5 - 2.7 | Doublet of doublets (dd) | J(H2-H3) |

| H on C3 (CHOH) | 4.3 - 4.5 | Multiplet (m) | J(H3-H2), J(H3-H4) |

| H on C4 (=CH) | 5.8 - 6.0 | Multiplet (m) | J(H4-H3), J(H4-H5a), J(H4-H5b) |

| H on C5 (=CH₂) | 5.2 - 5.4 | Multiplet (m) | J(H5a-H4), J(H5b-H4), J(H5a-H5b) |

| OH | Variable | Broad singlet (br s) | N/A |

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms.

The nitrile carbon (C1) would appear at a characteristic downfield shift. The carbons of the vinyl group (C4 and C5) would resonate in the olefinic region of the spectrum. The carbon bearing the hydroxyl group (C3) would be found at a lower field compared to the methylene carbon (C2) due to the deshielding effect of the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary in an experimental setting.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CN) | 118 - 122 |

| C2 (CH₂) | 25 - 30 |

| C3 (CHOH) | 65 - 70 |

| C4 (=CH) | 135 - 140 |

| C5 (=CH₂) | 115 - 120 |

To unambiguously assign the ¹H and ¹³C NMR signals, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org In the HSQC spectrum of this compound, cross-peaks would appear at the intersection of the chemical shifts of each proton and its corresponding carbon atom. This would allow for the definitive assignment of the signals for the C2-H2, C3-H3, C4-H4, and C5-H5 pairs.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

C≡N stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the nitrile functional group.

C=C stretch: An absorption in the region of 1640-1680 cm⁻¹ would correspond to the carbon-carbon double bond of the vinyl group.

=C-H stretch: The stretching vibration of the sp²-hybridized C-H bonds of the vinyl group would appear above 3000 cm⁻¹.

C-H stretch: The stretching vibrations of the sp³-hybridized C-H bonds of the methylene and methine groups would be observed just below 3000 cm⁻¹.

C-O stretch: An absorption in the 1050-1150 cm⁻¹ region would be indicative of the carbon-oxygen single bond.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Nitrile | C≡N stretch | 2240 - 2260 (sharp, medium) |

| Alkene | C=C stretch | 1640 - 1680 |

| Alkene | =C-H stretch | > 3000 |

| Alkane | C-H stretch | < 3000 |

| Alcohol | C-O stretch | 1050 - 1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The molecular formula of this compound is C₅H₇NO, with a monoisotopic mass of approximately 97.05 Da. nih.gov

In a typical mass spectrum, a peak corresponding to the molecular ion ([M]⁺) would be observed. For this compound, this would be at an m/z of 97. The fragmentation of this molecular ion would lead to the formation of various daughter ions, providing structural clues. Common fragmentation pathways could include:

Loss of a hydrogen atom to give an [M-1]⁺ peak.

Loss of the hydroxyl radical (•OH) to yield a fragment at m/z 80.

Cleavage of the C-C bonds, leading to smaller charged fragments.

Loss of water (H₂O) from the molecular ion, resulting in a peak at m/z 79.

Cleavage adjacent to the nitrile group.

Predicted mass spectrometry data suggests the formation of various adducts in electrospray ionization (ESI), such as [M+H]⁺ at m/z 98.060041 and [M+Na]⁺ at m/z 120.04198. uni.lu

Integration of Experimental and Computational Spectroscopic Data for Ambiguity Resolution

In cases where experimental data is complex or ambiguous, computational methods can be employed to predict spectroscopic properties. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate theoretical NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters.

By comparing the computationally predicted spectra with the experimental data, a more confident assignment of the structure can be achieved. For instance, if the ¹H NMR spectrum shows overlapping multiplets, theoretical calculations of the chemical shifts and coupling constants can help to deconvolute the signals and assign them to the correct protons. Similarly, calculated IR frequencies can aid in the assignment of complex vibrational modes. This integrated approach is particularly valuable for novel compounds or molecules with complex stereochemistry, where it can help to resolve ambiguities and provide a more robust structural characterization.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for investigating organic molecules like 3-hydroxypent-4-enenitrile (B31337).

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its synthesis, such as the addition of cyanide to an appropriate precursor, or its subsequent reactions. By locating the transition state structures, which are saddle points on the potential energy surface, the energy barriers (activation energies) for different reaction pathways can be determined. This allows for the elucidation of the most likely reaction mechanism.

For instance, in the formation of cyanohydrins, a class of compounds to which this compound belongs, DFT can model the nucleophilic attack of a cyanide ion on an electrophilic carbon center. acs.org The geometry of the transition state, including the forming and breaking bond lengths and angles, provides a detailed picture of the reaction process at the molecular level.

Table 1: Illustrative Data from a Hypothetical DFT Transition State Analysis for a Reaction of this compound

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | 15.2 | The energy barrier for the reaction to occur. |

| Imaginary Frequency (cm⁻¹) | -250.4i | The vibrational mode corresponding to the reaction coordinate at the transition state. |

| Key Bond Distance (Å) | 1.85 | The distance of a critical bond being formed or broken in the transition state. |

Note: The data in this table is illustrative and not based on a specific published study of this compound.

DFT methods are highly effective in predicting various spectroscopic properties. For this compound, this would include vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to confirm the molecular structure and assign spectral features.

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org

For this compound, the HOMO would likely be associated with the electron-rich regions of the molecule, such as the double bond or the oxygen atom of the hydroxyl group, making it susceptible to attack by electrophiles. Conversely, the LUMO would be located on the electron-deficient parts, like the carbon atom of the nitrile group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. scielo.org.mx

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -9.5 | Nucleophilic character, site of electrophilic attack. |

| LUMO | -0.8 | Electrophilic character, site of nucleophilic attack. |

| HOMO-LUMO Gap | 8.7 | Indicator of kinetic stability. |

Note: The data in this table is illustrative and not based on a specific published study of this compound.

Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). wikipedia.orglibretexts.org

While no specific KIE studies on this compound have been reported, this technique could be applied to understand reactions involving the abstraction of the hydrogen from the hydroxyl group or the hydrogen at the stereocenter. A primary KIE (kH/kD > 1) would be expected if the C-H or O-H bond is broken in the rate-limiting step. epfl.ch The magnitude of the KIE can provide further details about the transition state geometry. princeton.edu Theoretical calculations can predict KIE values, which can then be compared to experimental results to support a proposed mechanism. acs.org

Statistical Design of Experiments (DoE) for Reaction Optimization

While not a computational chemistry method in the traditional sense, the principles of Design of Experiments (DoE) are often used in conjunction with computational studies to optimize reaction conditions. DoE is a statistical approach to systematically vary multiple reaction parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for a desired outcome, such as yield or selectivity.

In the context of synthesizing this compound, computational chemistry could first be used to screen potential catalysts or reaction pathways. The most promising candidates could then be further optimized experimentally using a DoE approach. This synergy between computational prediction and statistical experimental design can significantly accelerate the development of efficient synthetic routes.

Theoretical Studies of Related Tautomerization Mechanisms

Tautomerization is a chemical equilibrium between two isomers that readily interconvert. For this compound, potential tautomeric forms could exist, for example, involving the migration of a proton. Although no specific theoretical studies on the tautomerization of this compound are available, computational methods like DFT are well-suited to investigate such phenomena.

Theoretical studies on the tautomerism of similar molecules, such as other hydroxynitriles or related heterocyclic systems, have been successfully conducted. dnu.dp.uanih.govasianpubs.org These studies typically involve calculating the relative energies of the different tautomers and the energy barriers for their interconversion. The influence of solvent on the tautomeric equilibrium can also be modeled using implicit or explicit solvent models. Such a study on this compound would clarify the relative stability of its potential tautomers and the likelihood of their existence under different conditions.

Advanced Research Applications in Chemical Biology and Medicinal Chemistry

Exploration of Biological Activities for Research Probes: An Uncharted Territory

The investigation sought to uncover research related to the biological activities of 3-hydroxypent-4-enenitrile (B31337), specifically focusing on its potential to induce apoptosis, disrupt mitochondrial membrane potential, and modulate cellular biochemical pathways. However, a systematic search of scientific databases yielded no studies dedicated to these aspects of the compound.

Investigation of Apoptosis Induction Mechanisms in Cell Line Research

There is currently no available scientific literature that examines the pro-apoptotic capabilities of this compound. Research into its ability to trigger programmed cell death, a critical area in cancer research and developmental biology, has not been published.

Studies on Mitochondrial Membrane Potential Disruption

The potential for this compound to affect mitochondrial function, specifically by disrupting the mitochondrial membrane potential, remains unexplored. Such studies are crucial for understanding a compound's potential toxicity and its mechanism of action in cellular bioenergetics.

Modulation of Cellular Biochemical Pathways

The broader impact of this compound on various cellular biochemical pathways is also an area lacking in research. There are no documented studies on how this nitrile compound may influence signaling cascades, metabolic pathways, or other vital cellular processes.

Role in Enzyme Mechanism Studies: A Field Devoid of Specifics

Similarly, an examination of the compound's role in enzymatic studies, particularly concerning nitrile-metabolizing enzymes and its context within glucosinolate metabolism, revealed a lack of specific research.

Interaction with Nitrile-Hydrolyzing Enzymes

While this compound is structurally a nitrile, there is no specific research available that details its interaction with nitrile-hydrolyzing enzymes, such as nitrilases or nitrile hydratases. Understanding such interactions is key to elucidating its metabolic fate and potential bioactivity.

Implications in Glucosinolate Metabolism Pathways

This compound is recognized as a breakdown product of certain glucosinolates found in Brassicaceae vegetables. However, beyond its formation, its specific roles or further implications within the complex pathways of glucosinolate metabolism have not been a subject of detailed scientific investigation. The broader biological significance of its presence in this context is therefore not well understood.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.